Ddpfamp

Description

Propriétés

Numéro CAS |

104431-74-5 |

|---|---|

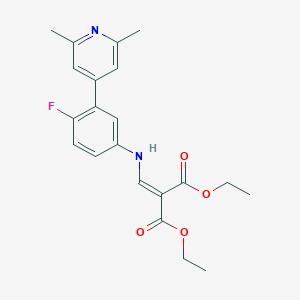

Formule moléculaire |

C21H23FN2O4 |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate |

InChI |

InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3 |

Clé InChI |

KYUNYRAKHOBJNA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |

SMILES canonique |

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |

Autres numéros CAS |

104431-74-5 |

Synonymes |

DDPFAMP diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ddpfamp typically involves a multi-step process. The starting materials often include 2,6-dimethyl-4-pyridine, 4-fluoroaniline, and diethyl malonate. The reaction conditions usually require a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ddpfamp undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ddpfamp has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Ddpfamp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Absence of "Ddpfamp" in Provided Sources

The evidence lacks:

- Chemical structure, synthesis pathways, or applications of "Ddpfamp."

- Pharmacological, toxicological, or physicochemical data for comparison.

- Mentions of related compounds (e.g., analogs, isomers, or derivatives).

Dominance of NLP and Machine Learning Content

The majority of the evidence discusses NLP architectures and training methodologies (e.g., Transformer models in , and 7; BERT optimization in and ). These are unrelated to chemical compound analysis.

Pharmaceutical Regulatory Context

and discuss drug similarity assessments and API manufacturing guidelines but focus on regulatory frameworks rather than compound comparisons .

Recommendations for Further Research

To address the query, the following steps would be required (outside the scope of the provided evidence):

Access specialized databases : SciFinder, PubChem, or Reaxys for structural and bioactivity data.

Review patent literature : Identify synthetic routes or industrial applications.

Consult pharmacological studies : Compare efficacy, toxicity, or mechanisms of action with analogs.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.